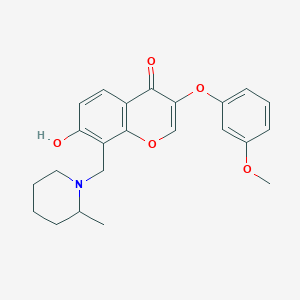
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule of interest in medicinal chemistry. This compound's unique structure, combining elements of pyridazinone, fluorophenyl, and pyrrole groups, contributes to its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes including:
Formation of the pyridazinone core by cyclizing appropriate precursors.
Introduction of the fluorophenyl group through electrophilic substitution.
Coupling the pyrrole derivative via an amidation reaction to form the final structure.
Industrial Production Methods
Industrial production involves scaling up these processes with optimized conditions to ensure high yield and purity. This includes meticulous control of reaction temperature, solvent choice, and reaction times to maintain consistency across batches.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The pyrrole ring can undergo oxidation, which may alter its pharmacological properties.
Reduction: Hydrogenation of the pyridazinone moiety to the corresponding hydroxy derivative.
Substitution: The fluorophenyl group can participate in various nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidizing the pyrrole ring.
Reducing Agents: For example, lithium aluminum hydride for reducing the pyridazinone.
Substituents: Nucleophiles like alkoxides in the presence of a base for aromatic substitution.
Major Products
Depending on the reaction conditions, these reactions can lead to derivatives that could possess varied biological activities, highlighting the compound's versatility in medicinal chemistry.
Aplicaciones Científicas De Investigación
This compound is of interest in various fields:
Chemistry: Utilized as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic properties in treating various diseases.
Industry: Employed in developing novel materials with specific desired properties.
Mecanismo De Acción
The compound's mechanism of action involves:
Molecular Targets: Binding to specific receptors or enzymes, modifying their activity.
Pathways Involved: Interacting with signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar in structure but has a chlorine atom instead of a fluorine, which could affect its reactivity and biological activity.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide: Featuring a methyl group in place of the fluorophenyl, this compound may show distinct pharmacokinetic properties.
Uniqueness
The presence of the fluorophenyl group in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides it with unique electronic and steric properties that influence its interaction with biological targets, setting it apart from its analogs.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-5-3-13(4-6-16)15-11-18(23-12-15)20(27)22-9-10-25-19(26)8-7-17(24-25)14-1-2-14/h3-8,11-12,14,23H,1-2,9-10H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAAIBZQKBIHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/new.no-structure.jpg)


![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)
![3-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2380860.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2380862.png)
![3-[3-[[8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B2380864.png)
![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride](/img/structure/B2380865.png)
![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)
